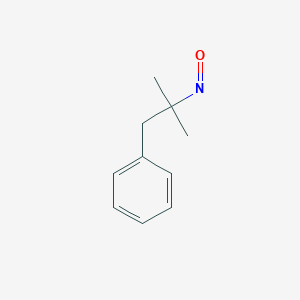
Psilocin O-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psilocin O-Glucuronide is a metabolite of psilocin, which is the active compound derived from psilocybin, a naturally occurring psychedelic compound found in certain mushrooms. Psilocin is known for its psychoactive effects, which are primarily mediated through its action on serotonin receptors in the brain. This compound is formed in the body through the process of glucuronidation, where psilocin is conjugated with glucuronic acid, making it more water-soluble and easier to excrete .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Psilocin O-Glucuronide typically involves the enzymatic glucuronidation of psilocin. This process can be carried out using uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to psilocin . The reaction conditions generally include a buffered aqueous solution, with optimal pH and temperature conditions for the specific UGT enzyme used.
Industrial Production Methods: Industrial production of this compound would likely follow similar enzymatic processes, scaled up to accommodate larger volumes. This would involve the use of bioreactors to maintain the necessary conditions for enzyme activity and efficient conversion of psilocin to its glucuronide form .
Chemical Reactions Analysis
Types of Reactions: Psilocin O-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by beta-glucuronidase enzymes, regenerating psilocin . This reaction is significant in the context of its metabolism and excretion in the body.
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of beta-glucuronidase, which can be found in various tissues and organs . The reaction conditions include a suitable pH and temperature that favor enzyme activity.
Major Products Formed: The major product formed from the hydrolysis of this compound is psilocin, which can then exert its psychoactive effects or undergo further metabolism .
Scientific Research Applications
Psilocin O-Glucuronide has several applications in scientific research, particularly in the fields of pharmacology, toxicology, and forensic science. It is used as a biomarker to study the metabolism and excretion of psilocin in the body . Additionally, it is valuable in the development of analytical methods for detecting psilocin and its metabolites in biological samples . Research into the pharmacokinetics of psilocin and its glucuronide conjugates helps in understanding the duration and intensity of its psychoactive effects .
Mechanism of Action
Psilocin O-Glucuronide itself is not pharmacologically active; however, its formation and hydrolysis play a crucial role in the pharmacokinetics of psilocin. Psilocin exerts its effects by acting as a partial agonist at serotonin 5-HT2A receptors in the brain . This interaction leads to altered perception, mood, and cognition, which are characteristic of the psychedelic experience .
Comparison with Similar Compounds
Psilocin O-Glucuronide is similar to other glucuronide conjugates of psychoactive compounds, such as morphine-6-glucuronide and codeine-6-glucuronide, which are metabolites of morphine and codeine, respectively . These compounds also undergo glucuronidation to increase their water solubility and facilitate excretion. this compound is unique in its association with the psychedelic effects of psilocin, which distinguishes it from other glucuronide metabolites .
List of Similar Compounds:- Morphine-6-glucuronide
- Codeine-6-glucuronide
- 4-Hydroxyindole-3-acetic acid (a metabolite of serotonin)
- 4-Hydroxytryptophol (another metabolite of serotonin)
Properties
CAS No. |
514212-83-0 |
|---|---|
Molecular Formula |
C18H24N2O7 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O7/c1-20(2)7-6-9-8-19-10-4-3-5-11(12(9)10)26-18-15(23)13(21)14(22)16(27-18)17(24)25/h3-5,8,13-16,18-19,21-23H,6-7H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,18+/m0/s1 |
InChI Key |
QPZFVYCQQOLROG-RNGZQALNSA-N |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)



![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)


![(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine](/img/structure/B13414823.png)


